LogP Differential: Tetrahydro-2H-pyran-4-carbonyl chloride Exhibits 3.6-fold Lower Lipophilicity than Benzoyl Chloride
Tetrahydro-2H-pyran-4-carbonyl chloride has a computed octanol-water partition coefficient (LogP) of 0.62 . By contrast, benzoyl chloride—the most commonly available aromatic acyl chloride—has a LogP of 2.21 . This 3.6-fold difference in LogP (ΔLogP = 1.59 log units) means that products acylated with the tetrahydropyran-4-carbonyl moiety are substantially more hydrophilic than those incorporating a benzoyl group. The topological polar surface area (TPSA) further differentiates the two: 26.3 Ų for the target compound versus 17.1 Ų for benzoyl chloride, a 54% relative increase in PSA that predicts improved aqueous solubility and potentially reduced passive membrane permeability .
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP = 0.62; PSA = 26.3 Ų |
| Comparator Or Baseline | Benzoyl chloride: LogP = 2.21; PSA = 17.1 Ų |
| Quantified Difference | ΔLogP = 1.59 (target 3.6× less lipophilic); ΔPSA = +9.2 Ų (target 54% larger PSA) |
| Conditions | Computed physicochemical properties using standard prediction algorithms; source databases ChemSrc and ChemBase |
Why This Matters
For medicinal chemistry procurement, selecting tetrahydro-2H-pyran-4-carbonyl chloride over benzoyl chloride as an acylating building block directly shifts final compounds toward more favorable drug-likeness parameters (lower LogP, higher TPSA), which is critical when optimizing for oral bioavailability and reduced off-target binding.
